molecular formula C15H13NO5 B1275066 5-Benzyloxy-4-methoxy-2-nitrobenzaldehyde CAS No. 58662-50-3

5-Benzyloxy-4-methoxy-2-nitrobenzaldehyde

Cat. No.: B1275066
CAS No.: 58662-50-3
M. Wt: 287.27 g/mol
InChI Key: IQYPIZWLKNLVIO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

5-Benzyloxy-4-methoxy-2-nitrobenzaldehyde is a useful research compound. Its molecular formula is C15H13NO5 and its molecular weight is 287.27 g/mol. The purity is usually 95%.
BenchChem offers high-quality 5-Benzyloxy-4-methoxy-2-nitrobenzaldehyde suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 5-Benzyloxy-4-methoxy-2-nitrobenzaldehyde including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

4-methoxy-2-nitro-5-phenylmethoxybenzaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H13NO5/c1-20-14-8-13(16(18)19)12(9-17)7-15(14)21-10-11-5-3-2-4-6-11/h2-9H,10H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IQYPIZWLKNLVIO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C(=C1)[N+](=O)[O-])C=O)OCC2=CC=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H13NO5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60404262
Record name 5-BENZYLOXY-4-METHOXY-2-NITROBENZALDEHYDE
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60404262
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

287.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

58662-50-3
Record name 5-BENZYLOXY-4-METHOXY-2-NITROBENZALDEHYDE
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60404262
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Foundational & Exploratory

An In-depth Technical Guide to the Physical Properties of 5-Benzyloxy-4-methoxy-2-nitrobenzaldehyde

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a comprehensive overview of the key physical properties of 5-Benzyloxy-4-methoxy-2-nitrobenzaldehyde, a crucial intermediate in various synthetic pathways. Aimed at researchers, scientists, and professionals in drug development, this document details the compound's melting point and solubility characteristics, underpinned by robust experimental methodologies and authoritative data.

Introduction to 5-Benzyloxy-4-methoxy-2-nitrobenzaldehyde

5-Benzyloxy-4-methoxy-2-nitrobenzaldehyde, with the chemical formula C15H13NO5, is a substituted aromatic aldehyde.[1] Its molecular structure, featuring a benzaldehyde core with benzyloxy, methoxy, and nitro functional groups, makes it a versatile building block in organic synthesis. The strategic placement of these groups influences its reactivity and physical properties, which are critical parameters for its handling, purification, and use in subsequent reactions. A thorough understanding of its melting point and solubility is paramount for optimizing experimental conditions and ensuring the purity of synthetic products.

Melting Point Determination

The melting point of a solid crystalline compound is a fundamental physical property that provides a reliable indication of its identity and purity.[2][3] For a pure substance, the melting point is a sharp, well-defined temperature at which the solid phase transitions to the liquid phase.[3] The presence of impurities typically leads to a depression and broadening of the melting point range.[2][3]

The experimentally determined melting point of 5-Benzyloxy-4-methoxy-2-nitrobenzaldehyde is summarized in the table below.

Physical PropertyExperimental ValuePredicted Value
Melting Point 132 °C96.2 °C
Data sourced from the U.S. Environmental Protection Agency (EPA) CompTox Chemicals Dashboard.[4]

The significant difference between the experimental and predicted values highlights the importance of empirical data in characterizing chemical compounds.

The determination of a compound's melting point is a standard procedure in organic chemistry laboratories, typically performed using a melting point apparatus such as a Mel-Temp or a Thiele tube.[3][5]

Step-by-Step Methodology:

  • Sample Preparation: A small amount of the crystalline 5-Benzyloxy-4-methoxy-2-nitrobenzaldehyde is finely ground to a powder. This powder is then packed into a capillary tube, sealed at one end, to a height of about 1-2 mm.[2]

  • Apparatus Setup: The capillary tube is placed in the heating block of the melting point apparatus.[5]

  • Rapid Determination (Optional but Recommended): An initial rapid heating is performed to get an approximate melting point range. This saves time in the subsequent, more precise measurement.[2]

  • Accurate Determination: A fresh sample is heated at a slow, controlled rate (approximately 1-2 °C per minute) starting from a temperature about 10-15 °C below the approximate melting point.[2][5]

  • Observation and Recording: The temperature at which the first drop of liquid appears is recorded as the beginning of the melting range. The temperature at which the entire solid has turned into a clear liquid is recorded as the end of the melting range. For a pure compound, this range should be narrow, typically 0.5-1.0 °C.[6]

Causality Behind Experimental Choices:

  • Fine Grinding: Ensures uniform heat distribution throughout the sample.

  • Slow Heating Rate: Allows the temperature of the heating block and the sample to remain in thermal equilibrium, leading to an accurate measurement.

  • Fresh Sample for Accurate Measurement: Prevents any potential decomposition of the compound from affecting the second measurement.[6]

Solubility Profile

The solubility of a compound is another critical physical property that dictates the choice of solvents for reactions, extractions, and purification techniques like recrystallization. The principle of "like dissolves like" is a useful guideline, where polar compounds tend to dissolve in polar solvents and non-polar compounds in non-polar solvents.

Due to its predominantly aromatic and large organic structure, 5-Benzyloxy-4-methoxy-2-nitrobenzaldehyde is expected to have low solubility in water but good solubility in common organic solvents.

SolventPredicted/Observed SolubilityRationale
Water 2.27e-5 g/L (Predicted)[4]The large, non-polar aromatic rings dominate the molecule's character, making it hydrophobic.
Ethanol, Dichloromethane Soluble (Inferred)Similar nitrobenzaldehyde compounds show solubility in these common organic solvents.[7]
Acetone, Chloroform Soluble (Inferred)These organic solvents are effective at dissolving many aromatic compounds.[8]

A systematic approach is used to determine the solubility of an organic compound in a range of solvents, which can also provide insights into its functional groups.[9][10]

Step-by-Step Methodology:

  • Preparation: Place approximately 25 mg of the solid compound into a small test tube.[11]

  • Water Solubility: Add 0.5 mL of deionized water. Shake vigorously and observe if the solid dissolves. If it dissolves, test the solution with litmus paper to determine if it is acidic or basic.[9][11][12] Given the predicted low water solubility, 5-Benzyloxy-4-methoxy-2-nitrobenzaldehyde is expected to be insoluble.

  • Aqueous Base Solubility: If insoluble in water, add 0.5 mL of 5% aqueous sodium hydroxide (NaOH) to a fresh sample. Shake and observe. Solubility in NaOH suggests the presence of an acidic functional group.[9][11]

  • Aqueous Bicarbonate Solubility: If soluble in NaOH, test a fresh sample with 5% aqueous sodium bicarbonate (NaHCO3). Solubility in NaHCO3 indicates a relatively strong acid, such as a carboxylic acid.[9][11]

  • Aqueous Acid Solubility: If insoluble in water and NaOH, test a fresh sample with 5% aqueous hydrochloric acid (HCl). Solubility in HCl is indicative of a basic functional group, such as an amine.[9][10][11]

  • Concentrated Sulfuric Acid: For compounds insoluble in all the above, solubility in cold, concentrated sulfuric acid (H2SO4) is tested. Solubility in this strong acid suggests the presence of a neutral compound containing oxygen or nitrogen atoms, or an alkene.[10][11][12]

Trustworthiness of the Protocol: This sequential testing method is a self-validating system. Each step provides information that guides the next, allowing for a logical classification of the compound based on its solubility behavior, which in turn correlates with its chemical structure.

Visualization of Experimental Workflow

The following diagram illustrates the logical flow of the experimental procedures for determining the key physical properties of 5-Benzyloxy-4-methoxy-2-nitrobenzaldehyde.

G cluster_mp Melting Point Determination cluster_sol Solubility Profile Determination mp_start Start: Crystalline Sample mp_prep Sample Preparation: Grind and pack capillary tube mp_start->mp_prep mp_rapid Rapid Heating: Determine approximate melting range mp_prep->mp_rapid mp_accurate Slow Heating (1-2 °C/min): Precise measurement mp_rapid->mp_accurate mp_record Record Melting Range: Onset to complete liquefaction mp_accurate->mp_record mp_end Result: Melting Point mp_record->mp_end sol_start Start: Solid Sample sol_water Test with Water sol_start->sol_water sol_naoh Test with 5% NaOH sol_water->sol_naoh Insoluble sol_end_polar Result: Water-soluble sol_water->sol_end_polar Soluble sol_hcl Test with 5% HCl sol_naoh->sol_hcl Insoluble sol_end_acidic Result: Acidic Compound sol_naoh->sol_end_acidic Soluble sol_h2so4 Test with Conc. H2SO4 sol_hcl->sol_h2so4 Insoluble sol_end_basic Result: Basic Compound sol_hcl->sol_end_basic Soluble sol_end_neutral Result: Neutral Compound sol_h2so4->sol_end_neutral Soluble sol_end_insoluble Result: Inert Compound sol_h2so4->sol_end_insoluble Insoluble

Caption: Workflow for determining the melting point and solubility of an organic compound.

Conclusion

The physical properties of 5-Benzyloxy-4-methoxy-2-nitrobenzaldehyde, specifically its melting point of 132 °C and its characteristic solubility profile, are essential data points for its application in organic synthesis. The experimental protocols detailed in this guide provide a robust framework for the verification of these properties, ensuring both the identity and purity of the compound. Adherence to these systematic methodologies is a cornerstone of good laboratory practice and is fundamental to achieving reproducible and reliable results in research and development.

References

  • Procedure for Determining Solubility of Organic Compounds - Scribd. (n.d.). Retrieved from [Link]

  • Solubility of Organic Compounds: Principle and Examples 2026 - chemistrysh.com. (2026, February 1). Retrieved from [Link]

  • Solubility test for Organic Compounds. (2024, September 24). Retrieved from [Link]

  • Identifying an Unknown Compound by Solubility, Functional Group Tests and Spectral Analysis. (n.d.). Retrieved from [Link]

  • Solubility - Chemistry Online @ UTSC. (n.d.). Retrieved from [Link]

  • 5-BENZYLOXY-4-METHOXY-2-NITROBENZALDEHYDE Properties - EPA. (2025, October 15). Retrieved from [Link]

  • Experiment 1 - Melting Points. (2013, April 15). Retrieved from [Link]

  • Melting point determination. (n.d.). Retrieved from [Link]

  • Melting point determination - SSERC. (n.d.). Retrieved from [Link]

  • experiment (1) determination of melting points. (2021, September 19). Retrieved from [Link]

  • Determination of Melting Point Lab - My Life Science Career. (2025, September 18). Retrieved from [Link]

  • Chemical Properties of 5-Hydroxy-2-nitrobenzaldehyde (CAS 42454-06-8) - Cheméo. (n.d.). Retrieved from [Link]

  • Synthesis of 5-hodroxy-4-methoxy-2-substitutedbenzaldehyde - ResearchGate. (2025, August 7). Retrieved from [Link]

  • 4-(Benzyloxy)-5-methoxy-2-nitrobenzaldehyde (2426-84-8) - Chemchart. (n.d.). Retrieved from [Link]

  • 4-(Benzyloxy)-5-methoxy-2-nitrobenzaldehyde | C15H13NO5 | CID 561363 - PubChem. (n.d.). Retrieved from [Link]

  • 5-Hydroxy-2-nitrobenzaldehyde - the NIST WebBook. (n.d.). Retrieved from [Link]

  • 5-Hydroxy-4-methoxy-2-nitrobenzaldehyde | CAS#:58749-47-6 | Chemsrc. (2025, August 30). Retrieved from [Link]

  • 4-Nitrobenzaldehyde - Solubility of Things. (n.d.). Retrieved from [Link]

  • Chemical Properties of Benzaldehyde, 2-hydroxy-5-nitro- (CAS 97-51-8) - Cheméo. (n.d.). Retrieved from [Link]

Sources

The Nitrobenzaldehyde Architectures: From 19th Century Dyestuffs to Modern Calcium Channel Blockers

Author: BenchChem Technical Support Team. Date: February 2026

Content Type: Technical Whitepaper & Synthetic Guide Audience: Synthetic Organic Chemists, Process Chemists, and Pharmaceutical Researchers[1]

Executive Summary: The Isomer Divergence

Substituted nitrobenzaldehydes (


) represent a masterclass in the regioselective evolution of organic chemistry. Historically, their significance bifurcated along isomer lines: the ortho-isomer  (2-nitrobenzaldehyde) drove the 19th-century race for synthetic indigo, while the meta-isomer  (3-nitrobenzaldehyde) emerged later as the linchpin for dihydropyridine calcium channel blockers (e.g., Nifedipine).[1]

This guide analyzes the historical discovery, the mechanistic causality behind their synthesis, and the modern protocols used to isolate these critical intermediates.

Historical Genesis: The Indigo Imperative (1880–1900)

The discovery of nitrobenzaldehydes is inextricably linked to Adolf von Baeyer’s quest to synthesize indigo.[2] In the late 19th century, natural indigo was a high-value commodity.[1][3] Baeyer’s structural elucidation required a reliable source of o-nitrobenzaldehyde .[1]

The Baeyer-Drewson Synthesis (1882)

In 1882, Baeyer and Viggo Drewson discovered that o-nitrobenzaldehyde condenses with acetone in alkaline media to yield indigo.[1] This was a proof-of-concept that validated the structure of indigo but was initially too expensive for industrial scale due to the difficulty of synthesizing the ortho precursor.

  • Historical Challenge: Direct nitration of benzaldehyde yields 80–90% meta-isomer due to the deactivating, meta-directing aldehyde group.[1]

  • Solution: The industry pivoted to the oxidation of o-nitrotoluene , which could be obtained from the nitration of toluene (an ortho/para director).

Synthetic Methodologies: The Regiochemical Fork

The synthesis of nitrobenzaldehydes is defined by the starting material. The choice between benzaldehyde and toluene dictates the isomeric outcome.

Diagram 1: The Regioselective Synthesis Pathways

The following flowchart illustrates the divergence in synthetic strategy required to access specific isomers.

SynthesisPathways Benzaldehyde Benzaldehyde Nitration1 Nitration (HNO3/H2SO4) Benzaldehyde->Nitration1 Toluene Toluene Nitration2 Nitration (HNO3/H2SO4) Toluene->Nitration2 mNBA m-Nitrobenzaldehyde (Major Product ~90%) Nitration1->mNBA Meta-Directing (-CHO) oNitrotoluene o-Nitrotoluene Nitration2->oNitrotoluene Ortho/Para Directing (-CH3) pNitrotoluene p-Nitrotoluene Nitration2->pNitrotoluene Oxidation1 Oxidation (CrO3 or O2/Cat) oNitrotoluene->Oxidation1 Oxidation2 Oxidation (CrO3 or O2/Cat) pNitrotoluene->Oxidation2 oNBA o-Nitrobenzaldehyde Oxidation1->oNBA pNBA p-Nitrobenzaldehyde Oxidation2->pNBA

Caption: Divergent synthetic routes. Direct nitration yields the meta-isomer; oxidation of nitrotoluenes yields ortho/para isomers.

Technical Deep Dive: Protocols & Mechanisms

A. Preparation of m-Nitrobenzaldehyde (Direct Nitration)

Mechanism: Electrophilic Aromatic Substitution (


).[1] The formyl group withdraws electron density via induction (-I) and resonance (-M), deactivating the ring and directing the nitronium ion (

) to the meta position.
Validated Protocol (Based on Org. Syn. Coll. Vol. 3)
  • Reagents: Fuming Nitric Acid (ngcontent-ng-c1352109670="" _nghost-ng-c1270319359="" class="inline ng-star-inserted">

    
    ), Conc. Sulfuric Acid, Benzaldehyde.[1][4][5][6]
    
  • Safety: Exothermic reaction.[1] Maintain strict temperature control to prevent polynitration or oxidation of the aldehyde to benzoic acid.

Step-by-Step Workflow:

  • Acid Preparation: In a reactor, charge 1.25 L of conc.

    
    . Cool to 0°C. Slowly add 167 mL fuming 
    
    
    
    .
  • Addition: Maintain temperature at 5–10°C. Add 2 moles (213 g) of benzaldehyde dropwise over 2–3 hours. Critical: If temp >10°C, yield decreases due to oxidation by-products.[1]

  • Quench: Pour reaction mixture onto crushed ice. The product precipitates as a solid.[7]

  • Purification: Filter, wash with water, and recrystallize from toluene/petroleum ether.

  • Expected Yield: 75–84%.

  • Physical Property: M.P. 58°C.

B. Preparation of p-Nitrobenzaldehyde (Oxidation Route)

Mechanism: The methyl group of p-nitrotoluene is oxidized.[1][8] Historically, Chromyl Chloride (Etard Reaction) or Chromium Trioxide in acetic anhydride was used.[1] The acetic anhydride traps the aldehyde as a gem-diacetate, preventing further oxidation to carboxylic acid.

Validated Protocol (Chromium Trioxide Method)
  • Mixture: Dissolve p-nitrotoluene in acetic anhydride and acetic acid.

  • Oxidation: Add conc.

    
     slowly, then add 
    
    
    
    while keeping temp <10°C.[1][5]
  • Isolation: Pour into ice water to isolate the intermediate p-nitrobenzaldiacetate .[1]

  • Hydrolysis: Reflux the diacetate with aqueous acid (HCl or

    
    ) to release the aldehyde.
    
  • Green Alternative: Modern industrial methods utilize catalytic air oxidation (using Co/Mn salts) or electrochemical oxidation to avoid Chromium waste.[1]

The Pharmaceutical Renaissance: Calcium Channel Blockers

While o-nitrobenzaldehyde was the star of the 19th century, m-nitrobenzaldehyde became the cornerstone of 20th-century cardiovascular medicine. It is the defining starting material for the Hantzsch Dihydropyridine Synthesis , yielding drugs like Nifedipine (Adalat).

Diagram 2: The Hantzsch Synthesis of Nifedipine

This pathway demonstrates the condensation of m-nitrobenzaldehyde with methyl acetoacetate and ammonia.

NifedipineSynthesis mNBA m-Nitrobenzaldehyde Condensation Hantzsch Dihydropyridine Condensation mNBA->Condensation Acetoacetate Methyl Acetoacetate (2 equivalents) Acetoacetate->Condensation Ammonia Ammonia (NH3) Ammonia->Condensation Intermediate Dihydropyridine Ring Formation (Cyclization) Condensation->Intermediate Nifedipine Nifedipine (Calcium Channel Blocker) Intermediate->Nifedipine - 3 H2O

Caption: The synthesis of Nifedipine via Hantzsch condensation, utilizing m-nitrobenzaldehyde as the aryl scaffold.[1]

Comparative Data & Properties

Propertyo-Nitrobenzaldehydem-Nitrobenzaldehydep-Nitrobenzaldehyde
Position 2- (Ortho)3- (Meta)4- (Para)
Melting Point 42–44 °C58 °C106 °C
Primary Synthesis Oxidation of o-NitrotolueneDirect Nitration of BenzaldehydeOxidation of p-Nitrotoluene
Key Application Indigo dyes, Photolabile groupsNifedipine (Pharma)Antibiotics (Chloramphenicol analogs)
Reactivity Aldol condensation (Indigo)Hantzsch reactionNucleophilic addition

References

  • Baeyer-Drewson Synthesis: Baeyer, A., & Drewsen, V. (1882).[1][2][3] Darstellung von Indigblau aus Orthonitrobenzaldehyd.[1][2] Berichte der deutschen chemischen Gesellschaft.[1]

  • m-Nitrobenzaldehyde Protocol: Icke, R. N., et al. m-Nitrobenzaldehyde.[1][6][8] Organic Syntheses, Coll.[1][5] Vol. 3, p.59 (1955).[1]

  • p-Nitrobenzaldehyde Protocol: Lieberman, S. V., & Connor, R. p-Nitrobenzaldehyde.[1][9] Organic Syntheses, Coll.[1][5] Vol. 2, p.441 (1943).[1]

  • Nifedipine Chemistry: Bossert, F., & Vater, W. (1975).[1] Dihydropyridines, a new group of strong calcium antagonists.[1] Naturwissenschaften.[1]

  • Green Chemistry Oxidation: Catalytic oxidation of nitrotoluenes.[1] BenchChem Technical Notes.[1][2]

Sources

Reactivity profile of 5-Benzyloxy-4-methoxy-2-nitrobenzaldehyde

Author: BenchChem Technical Support Team. Date: February 2026

CAS: 58662-50-3 | Molecular Formula: C₁₅H₁₃NO₅ Role: High-Value Pharmacophore Precursor

Executive Summary & Structural Logic

In the landscape of medicinal chemistry, 5-Benzyloxy-4-methoxy-2-nitrobenzaldehyde serves as a critical "pivot intermediate." Its value lies not merely in its functional groups but in their specific topological arrangement, which enables the rapid construction of 5,6-disubstituted indole and quinoline scaffolds—structures ubiquitous in kinase inhibitors, serotonin (5-HT) receptor modulators, and hallucinogenic tryptamine analogs.

The Electronic "Push-Pull" System

The molecule’s reactivity is governed by a competing electronic system that researchers must manipulate carefully:

  • The Electrophile (Aldehyde): Highly activated for condensation reactions due to the ortho-nitro group (–I, –M effect), which pulls electron density from the ring and increases the partial positive charge (

    
    ) on the carbonyl carbon.
    
  • The Nucleophilic Core (Ring): The 4-methoxy and 5-benzyloxy groups are strong electron-donating groups (EDGs). They stabilize the aromatic system but make the ring susceptible to oxidation if not handled under inert conditions.

  • The Latent Nucleophile (Nitro): While currently an electron-withdrawing group (EWG), the ortho-nitro motif is a "masked" amine. Upon reduction, it triggers an intramolecular cyclization with the pendant aldehyde chain, the primary mechanism for heterocycle formation.

Primary Transformation: The Henry Reaction (Nitroaldol)

The most frequent application of this molecule is the Henry Reaction with nitroalkanes (typically nitromethane) to generate


-nitrostyrenes. This is the gateway step to phenethylamines and indoles.
Mechanism & Challenges

The ortho-nitro group exerts a steric influence that can hinder nucleophilic attack, but its electronic withdrawal significantly lowers the LUMO energy of the carbonyl, generally accelerating the reaction compared to non-nitrated analogs.

Critical Control Point: The resulting nitrostyrene is prone to polymerization. The reaction must be stopped immediately upon consumption of the aldehyde.

Experimental Protocol: Ammonium Acetate Mediated Condensation

This protocol utilizes a weak base to prevent Cannizzaro side-reactions common with strong hydroxide bases.

Reagents:

  • Substrate: 5-Benzyloxy-4-methoxy-2-nitrobenzaldehyde (1.0 eq)

  • Solvent/Reagent: Nitromethane (10.0 eq - acts as solvent)

  • Catalyst: Ammonium Acetate (0.5 eq)

Workflow:

  • Setup: Equip a round-bottom flask with a reflux condenser and a drying tube (CaCl₂).

  • Dissolution: Dissolve the aldehyde in nitromethane. The solution will appear pale yellow.

  • Activation: Add ammonium acetate. Heat the mixture to reflux (101°C) with vigorous stirring.

  • Monitoring: Monitor via TLC (30% EtOAc/Hexane). The aldehyde spot (

    
    ) should disappear, replaced by the bright yellow nitrostyrene spot (
    
    
    
    ).
    • Time: Typically 2–4 hours.

  • Workup (Self-Validating Step): Cool to room temperature. The product often crystallizes directly. If not, remove excess nitromethane under reduced pressure.

  • Purification: Recrystallize from hot methanol or acetic acid.

    • Target:4-Benzyloxy-5-methoxy-2-nitrostyrene .

    • Yield Expectation: 85–92%.

The "Drug Scaffold" Synthesis: Reductive Cyclization to Indoles

This is the highest-value transformation. By reducing the nitrostyrene formed in the previous step, the molecule undergoes an intramolecular condensation to form 5-Benzyloxy-6-methoxyindole .

The Pathway[1][2]
  • Reduction: The nitro group is reduced to an amine (or hydroxylamine intermediate).

  • Condensation: The nucleophilic amine attacks the

    
    -carbon of the side chain (formerly the aldehyde carbon).
    
  • Elimination: Loss of ammonia/water drives aromatization to the indole.

Visualization: Reaction Pathway

IndoleSynthesis Start 5-Benzyloxy-4-methoxy- 2-nitrobenzaldehyde Henry Henry Reaction (MeNO2 / NH4OAc) Start->Henry Styrene 2,beta-Dinitrostyrene Intermediate Henry->Styrene - H2O Red Reductive Cyclization (Fe/AcOH or H2/Pd) Styrene->Red Indole 5-Benzyloxy- 6-methoxyindole Red->Indole Intramolecular Cyclization Deprotect Hydrogenolysis (H2, Pd/C) Indole->Deprotect Final 5-Hydroxy- 6-methoxyindole Deprotect->Final - Toluene

Figure 1: The synthetic flow from the aldehyde precursor to the bioactive hydroxy-indole scaffold.

Experimental Protocol: Iron-Mediated Cyclization

While catalytic hydrogenation (H₂/Pd) is cleaner, Iron/Acetic acid is more reliable for the specific 2-nitrostyrene geometry, avoiding over-reduction to the indoline.

  • Suspension: Suspend the nitrostyrene (from Section 2) in Glacial Acetic Acid (10 mL per gram).

  • Reduction: Add Iron powder (4.0 eq) slowly to the stirring solution.

    • Caution: Exothermic reaction. Maintain temp < 60°C initially.

  • Cyclization: Once addition is complete, heat to 80°C for 1 hour. The yellow suspension will turn dark/grey.

  • Filtration: Filter hot through a Celite pad to remove iron oxides. Wash with EtOAc.[1]

  • Neutralization: Pour filtrate into ice water and neutralize with NaHCO₃ (solid) or NaOH (aq) until pH 8.

  • Extraction: Extract with EtOAc (3x). Wash organic layer with Brine.[1]

  • Result: Evaporation yields crude 5-benzyloxy-6-methoxyindole .

Reactivity Data & Properties Table

PropertyValue / CharacteristicImplication for Protocol
Melting Point 130–133 °CHigh crystallinity allows for easy purification via recrystallization rather than chromatography.
Solubility Low in H₂O; High in DCM, EtOAc, Hot MeOHPerform reactions in organic solvents; use aqueous washes for workup.
Stability Air-sensitive (Aldehyde oxidation)Store under Nitrogen/Argon at 4°C. Old samples may contain benzoic acid (check MP).
Regiochemistry Ortho-NitroDirects nucleophiles to the carbonyl; enables cyclization.
Protecting Group Benzyl ether (Bn)Stable to basic/acidic conditions of Henry/Cyclization. Cleaved ONLY by Hydrogenolysis (

, Pd/C) or

.

Advanced Application: The o-Nitrobenzyl Photocage

Beyond heterocycle synthesis, this molecule possesses the o-nitrobenzyl core, a classic photolabile protecting group.

Mechanism: Upon irradiation with UV light (365 nm), the nitro group abstracts a benzylic proton (if an alcohol or amine is attached at the aldehyde position), leading to cleavage.

  • Utility: In chemical biology, derivatives of this aldehyde can be used to "cage" bioactive molecules, releasing them only upon UV exposure.

  • Synthesis Note: To use this, one would typically reduce the aldehyde to the alcohol without cyclizing (using NaBH₄ at 0°C), then attach the drug payload to the resulting benzyl alcohol.

References

  • Henry Reaction Mechanisms & Catalysis: Organic Chemistry Portal: The Henry Reaction. [Link]

  • Reactivity of o-Nitrobenzaldehydes: ResearchGate: A New Approach to the Synthesis of 2-Nitrobenzaldehyde. [Link]

  • Physical Properties & Safety: PubChem Compound Summary: 5-Benzyloxy-4-methoxy-2-nitrobenzaldehyde. [Link]

Sources

Troubleshooting & Optimization

Purification techniques for 5-Benzyloxy-4-methoxy-2-nitrobenzaldehyde

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: Purification of 5-Benzyloxy-4-methoxy-2-nitrobenzaldehyde

CAS: 58662-50-3 Molecular Formula: C₁₅H₁₃NO₅ Molecular Weight: 287.27 g/mol Support Ticket ID: PUR-58662-OPT[1]

Introduction: The Molecule & The Challenge

Welcome to the technical support hub for 5-Benzyloxy-4-methoxy-2-nitrobenzaldehyde . As a key intermediate in the synthesis of quinazoline-based EGFR inhibitors (such as Erlotinib precursors) and various isoquinoline alkaloids, the purity of this compound is critical for downstream cyclization efficiency.[1]

The primary challenge in purifying this compound stems from its synthesis via the nitration of 3-benzyloxy-4-methoxybenzaldehyde.[1] This reaction, while regioselective, generates a critical impurity profile:

  • Regioisomers: The 6-nitro isomer (sterically hindered but electronically viable).[1]

  • Oxidation Byproducts: 5-Benzyloxy-4-methoxy-2-nitrobenzoic acid (from air oxidation of the aldehyde).[1]

  • Photodegradation Products: Nitroso-benzoic acid derivatives (via the Ciamician-Dennstedt rearrangement).[1]

This guide provides self-validating protocols to isolate the desired 2-nitro isomer in >98% purity.

Module 1: Critical Impurity Profiling

Before initiating purification, you must understand what you are removing.[1] The "Yellow Solid" you isolate from the nitration mixture is rarely pure.[1]

Impurity Logic Flow:

  • The 6-Nitro Isomer: More soluble in ethanol than the 2-nitro isomer.[1] It lowers the melting point significantly.[1]

  • The Acid Impurity: Soluble in aqueous base (bicarbonate washes) but precipitates if the workup is too acidic.[1]

  • The "Oil": Often caused by residual benzyl alcohol or unreacted starting material acting as a solvent, preventing crystallization.[1]

ImpurityProfile cluster_separation Separation Logic Crude Crude Nitration Product (Yellow Solid/Oil) Isomer2 2-Nitro Isomer (Desired) Less Soluble in AcOH Crude->Isomer2 Major Product Isomer6 6-Nitro Isomer (Impurity) More Soluble in EtOH/AcOH Crude->Isomer6 Minor Regioisomer Acid Benzoic Acid Derivative (Oxidation Product) Crude->Acid Air Oxidation Recryst Recrystallization (Glacial Acetic Acid) Isomer2->Recryst Crystallizes Isomer6->Recryst Stays in Mother Liquor

Figure 1: Impurity profile and separation logic for the nitration product.

Module 2: Recrystallization Protocols (Bulk Purification)

For batches >5g, recrystallization is superior to chromatography.[1] The differential solubility of the nitro-isomers in glacial acetic acid is the most reliable lever for purification.[1]

Protocol A: Glacial Acetic Acid (The Isomer Splitter)

Best for: Removing the 6-nitro isomer and starting materials.[1]

  • Dissolution: Suspend the crude yellow solid in Glacial Acetic Acid (3 mL per gram of solid).

  • Heating: Heat to 80–90°C with stirring. The solid should dissolve completely to form a deep yellow/orange solution.[1]

    • Note: Do not boil excessively; prolonged heating can degrade the benzyl ether.[1]

  • Filtration (Hot): If insoluble particles remain (inorganic salts), filter quickly through a pre-warmed glass frit.

  • Crystallization: Allow the solution to cool to room temperature slowly (over 2-3 hours) without agitation.

    • Why? Rapid cooling traps the 6-nitro isomer in the lattice.[1] Slow cooling excludes it.[1]

  • Collection: Filter the bright yellow needles.[1]

  • Wash: Wash the cake with cold Ethanol (to remove acetic acid) followed by Hexane.

  • Drying: Vacuum dry at 40°C. High heat (>60°C) is dangerous for nitro compounds.[1]

Protocol B: Ethanol/Acetonitrile (The Polisher)

Best for: Final cleanup of high-purity batches (removing trace acids).[1]

  • Dissolve the semi-pure solid in boiling Acetonitrile (MeCN).

  • Add Ethanol (EtOH) until the ratio is roughly 1:1.[1]

  • Cool to 0°C.

  • Validation: The melting point should sharpen to 132–134°C . If the MP is <128°C, repeat Protocol A.

Solvent Performance Table

Solvent SystemYield PotentialImpurity RejectionNotes
Glacial Acetic Acid 75-85%High (Isomers)Best for initial purification of crude nitration mix.[1]
Ethanol (95%) 60-70%ModerateGood for removing oily residues; significant yield loss.[1]
Toluene/Hexane 80-90%LowRisk of "oiling out"; poor isomer separation.[1]
Acetonitrile 70-80%High (Acids)Excellent "polishing" solvent for analytical purity.[1]

Module 3: Chromatographic Purification (High Purity/Small Scale)

If your compound oils out during recrystallization or requires >99.5% purity for analytical standards, use Flash Column Chromatography.[1]

Stationary Phase: Silica Gel (230-400 mesh).[1] Mobile Phase: Hexane : Ethyl Acetate (Gradient).[1]

Step-by-Step Workflow:

  • Load: Dissolve crude material in a minimum amount of Dichloromethane (DCM).[1][2] Load onto the column.[1][3]

  • Elution Gradient:

    • Start: 90% Hexane / 10% EtOAc (Elutes non-polar impurities/starting material).[1]

    • Ramp: 70% Hexane / 30% EtOAc (Elutes product).[1]

    • Flush: 50% Hexane / 50% EtOAc (Elutes polar acids/phenols).[1]

  • Visualization:

    • UV Light (254 nm): Strong absorption.[1]

    • DNP Stain (2,4-Dinitrophenylhydrazine): Specific for aldehydes.[1] The product spot will turn orange/red immediately upon heating.[1]

Module 4: Troubleshooting & FAQs

Q1: My product turned into a sticky oil during recrystallization. How do I fix it?

  • Cause: This "oiling out" occurs when the solution temperature drops below the melting point of the solvated product before crystallization begins, or if residual benzyl alcohol is present.[1]

  • Solution:

    • Re-heat the mixture until clear.

    • Add a seed crystal of pure product at 50°C.

    • Add a drop of Ethanol to break the oil emulsion.[1]

    • Stir vigorously; agitation can induce nucleation in super-saturated oils.[1]

Q2: The yellow solid is turning white or brown on the bench. Why?

  • White: Oxidation.[1] The aldehyde is oxidizing to the benzoic acid (5-benzyloxy-4-methoxy-2-nitrobenzoic acid), which is white/colorless.[1] Fix: Store under Nitrogen.

  • Brown: Photodegradation.[1] Nitrobenzaldehydes are notoriously photosensitive.[1] Fix: Wrap all flasks in aluminum foil.

Q3: Can I distill this compound?

  • CRITICAL WARNING: NO. Nitrobenzaldehydes are thermally unstable and potentially explosive at high temperatures.[1] Distillation will likely lead to rapid decomposition or detonation.[1] Rely solely on crystallization or chromatography.[1]

Q4: I have a persistent impurity at R_f ~ 0.4 (close to product). What is it?

  • This is likely the 6-nitro isomer .[1] It has very similar polarity.

  • Fix: You cannot easily separate this by standard chromatography.[1] You must use the Glacial Acetic Acid recrystallization method (Protocol A) to leverage the solubility difference before attempting chromatography again.[1]

Troubleshooting Problem Problem: Product Oils Out CheckSolvent Check: Is Solvent Toluene/Hexane? Problem->CheckSolvent SwitchSolvent Action: Switch to Glacial Acetic Acid CheckSolvent->SwitchSolvent Yes CheckPurity Check: Is Crude Purity <80%? CheckSolvent->CheckPurity No CheckPurity->SwitchSolvent Yes (Too Impure) Seed Action: Re-heat and Seed at 50°C CheckPurity->Seed No (Just Supersaturated)

Figure 2: Decision logic for resolving "oiling out" issues.

References

  • ChemicalBook. (2025).[1] Synthesis of 5-Benzyloxy-4-methoxy-2-nitrobenzaldehyde from 3-Benzyloxy-4-methoxybenzaldehyde. Retrieved from [1]

  • Organic Syntheses. (1953).[1] o-Nitrobenzaldehyde (General procedure for nitration and purification). Coll. Vol. 3, p. 641.[1] Retrieved from [1]

  • BenchChem. (2025).[1][4] Technical Guide to the Synthesis of 2-Nitrobenzaldehyde via Nitration. Retrieved from [1]

  • EPA CompTox. (2025).[1] 5-Benzyloxy-4-methoxy-2-nitrobenzaldehyde Properties. Retrieved from [1]

  • MIT OpenCourseWare. (2019).[1] Two-Solvent Recrystallization Guide. Retrieved from

Sources

Technical Support Center: Synthesis of ortho-Nitrobenzaldehyde Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

Current Status: Online 🟢 Ticket ID: ONBA-SYNTH-001 Assigned Specialist: Senior Application Scientist (Process Chemistry Division)[1]

Introduction: The "Deceptive" Simple Molecule

Welcome to the technical support hub for ortho-nitrobenzaldehyde (o-NBA). While structurally simple, o-NBA derivatives present a unique "perfect storm" of synthetic challenges:

  • Regiochemical Mismatch: Direct nitration of benzaldehyde yields 80%+ meta-isomer due to the deactivating aldehyde group.[1]

  • Photochemical Instability: The ortho-nitro group facilitates a rapid, light-induced rearrangement (Ciamician-Dennstedt) that destroys your product.[1]

  • Redox Sensitivity: The molecule sits on a "knife-edge" of oxidation states; it is prone to over-oxidation to benzoic acids or Cannizzaro disproportionation.[1]

This guide bypasses standard textbook filler to address the causality of failure in the lab.

Part 1: Route Selection Strategy (Triage)

Before starting, verify you are using the correct precursor.[1] Most yield issues stem from choosing a route incompatible with the scale or functional group tolerance of the derivative.

Strategic Decision Matrix
PrecursorMethodScale SuitabilityPrimary RiskRecommended For
2-Nitrotoluene Enamine/Oxime (Lapworth/Leimgruber-Batcho)Industrial (>100g)Runaway exotherms; ToxicityBulk starting material synthesis.[1]
2-Nitrobenzyl Alcohol IBX or DMP OxidationLab/Pharma (<10g)Explosive reagents (DMP); Solubility (IBX)High-value derivatives; Late-stage functionalization.
2-Nitrobenzyl Halide Sommelet (Hexamine) or KröhnkeMid-scaleLachrymatory intermediates; Low atom economyWhen the halide is the only available precursor.[1]
Benzaldehyde Direct NitrationN/A Wrong Regiochemistry DO NOT USE (Yields m-nitrobenzaldehyde).[1]
Workflow Visualization: Route Selection

RouteSelection Start Target: o-Nitrobenzaldehyde Derivative Scale What is your scale? Start->Scale Bulk Bulk (>50g) Scale->Bulk High Volume Lab Lab (<10g) Scale->Lab High Precision Toluene Precursor: o-Nitrotoluene Bulk->Toluene Alcohol Precursor: o-Nitrobenzyl Alcohol Lab->Alcohol Lapworth Method: Modified Lapworth (Nitrite/Base) Toluene->Lapworth Oxidation Method: IBX or DMP (Controlled Oxidation) Alcohol->Oxidation Risk1 Risk: Exotherms & Toxicity Lapworth->Risk1 Risk2 Risk: Reagent Stability Oxidation->Risk2

Caption: Decision logic for selecting the synthetic pathway based on scale and precursor availability.

Part 2: Troubleshooting The "Precision" Route (Alcohol Oxidation)

For research and drug development, oxidizing o-nitrobenzyl alcohol is the gold standard due to cleanliness.[1] However, standard oxidants (Jones, Permanganate) often fail by over-oxidizing to the carboxylic acid.[1]

Protocol A: IBX Oxidation (The "Green" Standard)

Why this works: o-Iodoxybenzoic acid (IBX) is a mild hypervalent iodine reagent that chemoselectively stops at the aldehyde stage.[1] It avoids the toxicity of Chromium(VI).[2]

The Protocol:

  • Suspend IBX (1.1 equiv) in Ethyl Acetate (EtOAc). Note: IBX is insoluble in EtOAc, this is a suspension reaction.[1]

  • Add o-nitrobenzyl alcohol (1.0 equiv).[1]

  • Reflux vigorously (80°C) for 3-4 hours.

  • Monitoring: The white suspension (IBX) converts to a dense white solid (IBA - Iodosobenzoic acid).[1]

  • Workup: Cool to 0°C. Filter off the IBA byproduct. Evaporate filtrate.

Troubleshooting Guide: IBX/DMP Failures

Q: My reaction mixture turned black and gummy.

  • Diagnosis: Decomposition of the iodine species or solvent oxidation.

  • Fix:

    • Check Solvent: Did you use DMSO? While IBX dissolves in DMSO, heating it with nitro compounds can lead to violent decomposition.[1] Switch to EtOAc (suspension) or Acetone/Water.

    • Temperature: Do not exceed 80°C.

Q: The reaction is stalled (TLC shows starting material).

  • Diagnosis: Mass transfer limitation in the suspension.[1]

  • Fix:

    • Catalysis: Add 10-20 mol% of

      
      -Cyclodextrin if using water/acetone mixtures. This acts as a phase transfer catalyst for the IBX [1].[1]
      
    • Alternative: Switch to Dess-Martin Periodinane (DMP) in DCM at room temperature. DMP is the soluble version of IBX but is more expensive and moisture-sensitive.[1]

Q: I see a new spot on TLC that isn't aldehyde or acid.

  • Diagnosis: Acetal formation.[1] If you used an alcohol solvent (MeOH/EtOH), the aldehyde reacted with the solvent.[1]

  • Fix: Use non-nucleophilic solvents (EtOAc, DCM, Acetonitrile).[1]

Part 3: Troubleshooting The "Industrial" Route (Nitrotoluene)

When scaling up, you cannot use expensive iodine reagents.[1] The modified Lapworth or Angeli-Rimini reaction is used, but it is chemically complex.[1]

Mechanism: o-Nitrotoluene


 Nitronate anion 

Oxime

Aldehyde.[1]
Critical Failure Points

Q: Yield is extremely low (<20%).

  • Diagnosis: Incomplete enolization or side reactions of the nitrite ester.

  • Fix:

    • Base Strength: Ensure you are using a strong enough base (NaOEt or KOtBu) to deprotonate the methyl group (pKa ~24).[1]

    • Temperature Control: The initial deprotonation is exothermic.[1] If the temperature spikes, the nitronate polymerizes (tars).[1] Keep

      
       during addition.[1]
      

Q: I cannot hydrolyze the intermediate.

  • Diagnosis: The intermediate is likely the oxime or the dimer.

  • Fix: The hydrolysis requires acidic conditions and a scavenger for the hydroxylamine released. Use aqueous formaldehyde/HCl to drive the equilibrium toward the aldehyde.[1]

Part 4: The "Hidden Killer" – Photochemical Instability

This is the most common reason for "mysterious" decomposition during storage or purification.[1]

The Mechanism: Ciamician-Dennstedt Rearrangement

o-Nitrobenzaldehydes are intrinsically photosensitive.[1] Upon exposure to UV (350-400 nm), the nitro group oxygen abstracts the formyl hydrogen, leading to a ketene intermediate that rearranges to o-nitrosobenzoic acid [2].[1]

Visualizing the Decay Pathway

Photochemistry ONBA o-Nitrobenzaldehyde (Stable in Dark) Excited Excited Triplet State (n -> pi*) ONBA->Excited hv (UV Light) Ketene Ketene Intermediate (Transient) Excited->Ketene H-Abstraction Nitroso o-Nitrosobenzoic Acid (Contaminant) Ketene->Nitroso Rearrangement

Caption: The Ciamician-Dennstedt rearrangement pathway triggered by light exposure.[1]

Storage & Handling Protocol
  • Glassware: ALL reactions and storage must occur in amber glassware or flasks wrapped in aluminum foil.

  • Monitoring: Do not leave TLC plates under UV lamps for extended periods; the spot will degrade before your eyes, leading to false "impurity" readings.[1]

  • Solvent: Avoid storing in nucleophilic solvents (MeOH) under light, as this accelerates acetalization/rearrangement.[1]

Part 5: Validation & FAQs

The "Indigo Test" (Self-Validating Protocol)

How do you confirm you actually have o-nitrobenzaldehyde and not the meta isomer or benzoic acid without an NMR?

The Baeyer-Drewson Reaction Test:

  • Dissolve a small amount of crude product in Acetone.

  • Add 1 drop of dilute NaOH (1M).[1]

  • Result: A rapid color change to Deep Blue/Purple (Indigo formation) confirms the presence of ortho-nitrobenzaldehyde.[1]

    • Meta-isomer: No reaction/Yellow.[1]

    • Para-isomer: No reaction.[1]

    • Acid: No reaction.[1]

Summary of Quantitative Data
MethodReagentTypical YieldSelectivityHazard Profile
IBX Oxidation IBX / EtOAc85-95%Excellent (Aldehyde)Low (Shock sensitive if dry)
DMP Oxidation Dess-Martin / DCM90-98%ExcellentHigh (Explosive risk)
Lapworth Amyl Nitrite / NaOEt40-60%ModerateHigh (Toxic/Flammable)
Direct Nitration

<20% (ortho)Poor (Mostly meta)Corrosive

References

  • Surendra, K., et al. (2003).[1][3] "Mild Oxidation of Alcohols with o-Iodoxybenzoic Acid (IBX) in Water/Acetone Mixture in the Presence of β-Cyclodextrin." The Journal of Organic Chemistry. Link[1]

  • Klán, P., et al. (2013).[1] "Photoremovable Protecting Groups in Chemistry and Biology: Reaction Mechanisms and Efficacy."[1][4] Chemical Reviews. Link[1]

  • Popkov, A. (2005).[1][5] "Synthesis of 2-nitrobenzaldehyde from 2-nitrotoluene." Acta Chimica Slovenica. Link

  • Dess, D. B., & Martin, J. C. (1983).[1] "Readily accessible 12-I-5 oxidant for the conversion of primary and secondary alcohols to aldehydes and ketones."[1] The Journal of Organic Chemistry. Link[1]

Sources

Technical Support Center: Purification of Nitrobenzaldehyde Isomers

Author: BenchChem Technical Support Team. Date: February 2026

Role: Senior Application Scientist Topic: Removal of Isomeric Impurities from Nitrobenzaldehyde Products Audience: Researchers, Process Chemists, and Drug Development Professionals

Introduction: The Isomer Challenge

In the synthesis of nitrobenzaldehyde—specifically the meta-isomer (3-nitrobenzaldehyde), a critical precursor for dihydropyridine calcium channel blockers (e.g., Nitrendipine, Nifedipine)—isomeric purity is the primary bottleneck.

Direct nitration of benzaldehyde typically yields a distribution of ~72% meta , ~19% ortho , and ~9% para .[1] While the para isomer (MP: 106°C) is easily removed via crystallization, the ortho isomer (MP: 44°C) possesses physical properties dangerously close to the meta product (MP: 58°C), often leading to "oiling out" or co-crystallization.

This guide provides troubleshooting workflows to resolve these specific separation challenges.

Module 1: Troubleshooting Crystallization & Solubility

Q: My crude 3-nitrobenzaldehyde is "oiling out" instead of crystallizing. How do I fix this?

A: This is a classic symptom of high ortho-isomer contamination. The low melting point of 2-nitrobenzaldehyde (44°C) depresses the melting point of your mixture below the solvent boiling point, creating a binary oil phase.

Corrective Protocol: The Toluene/Petroleum Ether System Do not use ethanol/water for initial purification if ortho content is >10%, as it encourages oiling. Switch to a non-polar/aromatic system.

  • Dissolution: Dissolve the crude oil in a minimal amount of hot toluene (approx.[2][3] 1.5 mL per gram of crude).

  • Precipitation: Remove from heat. While still warm, add Petroleum Ether (60-80°C) dropwise until slight turbidity persists.

  • Nucleation: Cool slowly to room temperature with vigorous stirring. Do not place on ice immediately; rapid cooling traps the ortho-oil inside the meta-crystals.

  • Filtration: Once a solid bed forms, cool to 0-5°C, then filter. The ortho isomer remains highly soluble in the toluene/petroleum ether mother liquor.

Q: How do I efficiently remove the para-isomer (4-nitrobenzaldehyde) from my meta product?

A: Exploiting the significant melting point gap (Meta: 58°C vs. Para: 106°C) is the most effective strategy.

Protocol: Thermal Fractionation

  • Solvent Choice: Use Ethanol (95%) .

  • Hot Filtration: Dissolve the mixture in boiling ethanol. If the para content is high, it may not dissolve completely when the meta is already in solution. Perform a hot filtration to remove undissolved para-solids.

  • Crystallization: Cool the filtrate. The para isomer has a wider crystallization region and will precipitate first.

  • Verification: Monitor the melting point. A sharp rise from ~58°C indicates successful removal of the lower-melting ortho/meta eutectics, while a drop from >100°C indicates removal of the para isomer.

Module 2: Advanced Chemical Purification (The Acetal Method)

Q: Recrystallization is failing to separate the ortho from the meta isomer. Is there a chemical alternative?

A: Yes. When physical separation fails due to eutectic formation, you must alter the chemical nature of the species. The Acetal Derivatization Method is the industry standard for difficult separations. Acetals of nitrobenzaldehydes have significantly different boiling points and volatilities compared to the parent aldehydes.

The Workflow:

  • Protection: Convert the crude aldehyde mixture to dimethyl acetals using methanol and an acid catalyst (e.g., p-toluenesulfonic acid).

  • Distillation: Distill the acetal mixture. The boiling point differences between o-nitrobenzaldehyde dimethyl acetal and m-nitrobenzaldehyde dimethyl acetal allow for effective fractionation (unlike the parent aldehydes, which degrade/explode at their boiling points).

  • Deprotection: Hydrolyze the purified acetal back to the aldehyde using dilute sulfuric acid.

Visualization: The Acetal Purification Cycle

AcetalPurification Start Crude Isomer Mixture (Ortho/Meta/Para) Step1 Acetalization (MeOH + p-TSA) Start->Step1 Derivatize Step2 Fractional Distillation (Vacuum) Step1->Step2 Separation based on BP Step3 Hydrolysis (Dilute H2SO4) Step2->Step3 Purified Meta-Acetal Waste Isomeric Waste Step2->Waste Ortho-Acetal (Distillate/Residue) End High Purity 3-Nitrobenzaldehyde Step3->End Deprotection

Caption: Workflow for converting difficult-to-separate aldehyde isomers into distillable acetals, allowing for high-resolution separation before hydrolysis.

Module 3: Bisulfite Purification (Chemical Scavenging)

Q: I have non-aldehyde impurities (nitrotoluenes, nitrobenzoic acids). Can I use the Bisulfite method?

A: Yes, but with a caveat. The Bisulfite Adduct method is excellent for separating aldehydes from non-aldehydes (like over-oxidized benzoic acids or unreacted starting materials). It is less effective for separating isomers from each other, as both ortho and meta isomers form adducts.

Optimization for Isomers: However, the ortho isomer is sterically hindered. You can exploit the kinetic difference in adduct formation.

Protocol:

  • Adduct Formation: Shake the impure organic phase with saturated aqueous Sodium Bisulfite (

    
    ).
    
  • Kinetic Control: The unhindered meta and para isomers form the solid bisulfite adduct rapidly. The ortho isomer forms the adduct more slowly.

  • Filtration: Filter the precipitate immediately. The solid is enriched in meta/para. The liquid filtrate will contain the slower-reacting ortho and non-aldehyde impurities.

  • Regeneration: Treat the solid adduct with sodium carbonate (

    
    ) or dilute acid to release the purified aldehyde.
    

Module 4: Analytical Validation & Data

Q: How do I confirm the isomeric ratio after purification?

A: Standard C18 HPLC often struggles to resolve ortho and meta completely. Use a PFP (Pentafluorophenyl) stationary phase, which offers superior selectivity for aromatic isomers based on dipole moments.

Recommended HPLC Conditions:

ParameterCondition
Column PFP (Pentafluorophenyl) or C18/PFP mixed mode
Mobile Phase Methanol : Phosphate Buffer (pH 7.[4]5) [20:80]
Detection UV @ 240 nm
Flow Rate 1.0 mL/min
Elution Order Typically: Benzaldehyde

Ortho

Meta

Para
Summary of Isomer Properties
Property2-Nitro (Ortho)3-Nitro (Meta)4-Nitro (Para)
Melting Point 42 - 44°C58°C106°C
Solubility (EtOH) Very HighHighModerate
Crystallization Risk Oils out easilyForms needlesForms plates/needles
Major Impurity In Nitration of Benzaldehyde(Target Product)Oxidation of Nitrotoluene

Decision Matrix: Selecting the Right Method

Use this logic flow to determine the appropriate purification strategy for your specific batch.

PurificationLogic Start Analyze Crude Purity (HPLC/NMR) Q1 Is Para-isomer > 10%? Start->Q1 Method1 Recrystallization (Ethanol/Water) Q1->Method1 Yes Q2 Is Ortho-isomer > 15%? Q1->Q2 No Method2 Acetal Derivatization & Distillation Q2->Method2 Yes (Difficult Separation) Q3 Are non-aldehyde impurities present? Q2->Q3 No Method3 Recrystallization (Toluene/Petroleum Ether) Q3->Method3 No (Standard Polish) Method4 Bisulfite Adduct Extraction Q3->Method4 Yes

Caption: Decision tree for selecting purification methods based on specific impurity profiles.

References

  • BenchChem Technical Support. (2025).[5][6] An In-depth Technical Guide to the Isomers of Nitrobenzaldehyde and their Basic Properties. Retrieved from

  • Organic Chemistry Portal (NOP). (2006). Nitration of benzaldehyde to 3-nitrobenzaldehyde: Work up and Recrystallization Protocols. Retrieved from

  • Google Patents. (1989). EP0320539A1: Adsorptive separation of nitrobenzaldehyde isomers using Zeolites. Retrieved from

  • University of Rochester. (n.d.). Workup: Aldehydes - Bisulfite Adduct Formation. Retrieved from

  • PrepChem. (2016). Preparation of 3-nitrobenzaldehyde and 4-nitrobenzaldehyde. Retrieved from

Sources

Validation & Comparative

A Comparative Guide to the Biological Potential of Compounds Derived from 5-Benzyloxy-4-methoxy-2-nitrobenzaldehyde

Author: BenchChem Technical Support Team. Date: February 2026

For the modern researcher in drug discovery, the starting scaffold is a critical determinant of a research program's trajectory. The selection of a versatile and promising precursor can open avenues to novel chemical entities with significant therapeutic potential. 5-Benzyloxy-4-methoxy-2-nitrobenzaldehyde is one such scaffold, a compound rich in chemical handles that can be strategically manipulated to explore a wide range of biological activities. The presence of a nitro group, an aldehyde, and ether linkages on a benzene ring provides a fertile ground for the synthesis of diverse derivatives.

This guide provides a comparative analysis of the potential biological activities of compounds derived from 5-Benzyloxy-4-methoxy-2-nitrobenzaldehyde. While direct experimental data on derivatives of this specific molecule is emerging, we can, with a high degree of scientific confidence, predict and compare their potential activities by examining structurally analogous compounds and the well-established principles of medicinal chemistry. This guide is intended for researchers, scientists, and drug development professionals, offering insights into the promising therapeutic areas these derivatives could address, supported by established experimental data from closely related compounds.

The Strategic Advantage of the 5-Benzyloxy-4-methoxy-2-nitrobenzaldehyde Scaffold

The true value of a starting material lies in its potential for derivatization. The 5-Benzyloxy-4-methoxy-2-nitrobenzaldehyde structure is a prime example of a strategically designed scaffold. The aldehyde group is a gateway to a multitude of condensation reactions, leading to the formation of Schiff bases and chalcones. The nitro group, upon reduction to an amine, opens the door to the synthesis of heterocyclic systems, most notably quinazolines, a class of compounds renowned for their pharmacological significance. The benzyloxy and methoxy groups offer opportunities for modulation of lipophilicity and interaction with biological targets.

Below is a diagram illustrating the key synthetic pathways from this versatile precursor to major classes of biologically active compounds.

cluster_0 Condensation Reactions cluster_1 Reduction & Cyclization cluster_2 Potential Biological Activities A 5-Benzyloxy-4-methoxy- 2-nitrobenzaldehyde B Schiff Bases A->B  + R-NH2 C Chalcones A->C  + Acetophenone (Claisen-Schmidt) D 5-Benzyloxy-4-methoxy- 2-aminobenzaldehyde A->D  Reduction (e.g., Na2S2O4) F Antimicrobial B->F G Anticancer C->G H Anti-inflammatory C->H E Quinazoline Derivatives D->E  + Amidine/Urea/ Isothiocyanate E->G

Caption: Synthetic pathways from 5-Benzyloxy-4-methoxy-2-nitrobenzaldehyde.

A Comparative Analysis of Potential Biological Activities

Anticancer Activity: The Promise of Quinazoline and Chalcone Derivatives

The fight against cancer is a major focus of modern drug discovery, and the quinazoline scaffold has emerged as a cornerstone in the development of targeted therapies.[1] Many quinazoline derivatives function as inhibitors of epidermal growth factor receptor (EGFR), a key player in the proliferation of various cancer cells.[2] The synthesis of quinazolines often involves the cyclization of a 2-aminobenzaldehyde or a related 2-amino benzoic acid derivative.[3] By reducing the nitro group of our parent compound, we can access a 2-amino intermediate poised for conversion into 6-benzyloxy-7-methoxy-quinazoline derivatives.

Structurally similar 6,7-dimethoxyquinazoline derivatives have demonstrated potent antibacterial activity, suggesting the potential for our proposed compounds in this arena as well.[4] More directly relevant to oncology, numerous studies have established the anticancer potential of quinazolines with various substitution patterns.[5][6]

Chalcones, synthesized via a Claisen-Schmidt condensation of an aldehyde with an acetophenone, also represent a well-established class of anticancer agents.[7] Their mechanism of action is often attributed to the induction of apoptosis and cell cycle arrest.[8] Benzyloxybenzaldehyde derivatives, in particular, have shown significant cytotoxicity against human promyelocytic leukemia (HL-60) cells.[8][9]

Comparative Anticancer Potential:

Derivative ClassProposed Structure FeatureKnown Analog Activity (IC50)Target Cancer Cell Lines (from analogs)Reference
Quinazolines 6-Benzyloxy-7-methoxy core1.85 - 2.81 µM (for related compounds)HeLa, MDA-MB231[6]
Chalcones Benzyloxy-methoxy substitutedSignificant activity at 1-10 µMHL-60[8]
Benzamides Benzyloxy-methoxy substitutedIC50 = 2.2–4.4 µM (for related compounds)HCT 116, MCF-7, HeLa[10]

Experimental Protocol: MTT Assay for Cytotoxicity

The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a standard colorimetric assay for assessing cell metabolic activity and, by extension, cytotoxicity.

  • Cell Seeding: Plate cancer cells (e.g., HeLa, MDA-MB231, HL-60) in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours.

  • Compound Treatment: Prepare serial dilutions of the test compounds in the appropriate cell culture medium. Add the diluted compounds to the wells and incubate for 24-72 hours. Include a vehicle control (e.g., DMSO) and a positive control (e.g., Gefitinib).

  • MTT Addition: Add MTT solution (typically 5 mg/mL in PBS) to each well and incubate for 3-4 hours at 37°C.

  • Formazan Solubilization: Remove the MTT solution and add a solubilizing agent (e.g., DMSO, isopropanol with HCl) to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value (the concentration of the compound that inhibits cell growth by 50%).

A Seed Cancer Cells in 96-well plate B Add serial dilutions of test compounds A->B C Incubate for 24-72 hours B->C D Add MTT solution C->D E Incubate for 3-4 hours D->E F Solubilize formazan crystals E->F G Measure absorbance at 570 nm F->G H Calculate IC50 values G->H

Caption: Workflow for the MTT cytotoxicity assay.

Antimicrobial Activity: Exploring Schiff Base Derivatives

The increasing prevalence of antibiotic-resistant bacteria necessitates the discovery of new antimicrobial agents. Schiff bases, formed by the condensation of an aldehyde with a primary amine, and their metal complexes have demonstrated a broad spectrum of antibacterial and antifungal activities.[11][12] The imine or azomethine group (-C=N-) is a key pharmacophore in these compounds.[13]

The synthesis of Schiff bases from 5-Benzyloxy-4-methoxy-2-nitrobenzaldehyde is a straightforward one-step reaction. The resulting compounds, with their benzyloxy and methoxy substitutions, can be expected to exhibit interesting antimicrobial profiles. The lipophilicity imparted by the benzyloxy group may enhance membrane permeability in microorganisms.

Comparative Antimicrobial Potential:

Derivative ClassProposed SynthesisKnown Analog ActivityTarget Microorganisms (from analogs)Reference
Schiff Bases Condensation with various aminesMIC of 62.5 - 250 µg/mlEscherichia coli, Staphylococcus aureus[14]
Schiff Base Metal Complexes Chelation with metal ions (Mn, Fe, Co)Moderate to high activity (6-15mm zone of inhibition)S. aureus, E. coli, Aspergillus niger, Candida albicans[15]

Experimental Protocol: Broth Microdilution for Minimum Inhibitory Concentration (MIC)

The broth microdilution method is a standard technique for determining the MIC of an antimicrobial agent.

  • Compound Preparation: Dissolve the test compounds in a suitable solvent (e.g., DMSO) and prepare serial twofold dilutions in a 96-well microtiter plate containing a suitable growth medium (e.g., Mueller-Hinton broth for bacteria, RPMI-1640 for fungi).

  • Inoculum Preparation: Prepare a standardized inoculum of the target microorganism (e.g., 0.5 McFarland standard) and dilute it to the final concentration (e.g., 5 x 10^5 CFU/mL for bacteria).

  • Inoculation: Add the microbial inoculum to each well of the microtiter plate. Include a positive control (microorganism without compound) and a negative control (medium only).

  • Incubation: Incubate the plates at an appropriate temperature (e.g., 37°C for bacteria, 30°C for fungi) for 18-24 hours.

  • MIC Determination: The MIC is the lowest concentration of the compound that completely inhibits the visible growth of the microorganism.

Structure-Activity Relationship (SAR) Insights

While extensive SAR studies require the synthesis and testing of a library of compounds, we can infer potential relationships based on existing knowledge:

  • For Quinazolines: The substitution at the 6 and 7 positions is critical for activity. The benzyloxy group at the 6-position, being bulkier than a methoxy group, may offer unique interactions within the ATP-binding pocket of kinases like EGFR.

  • For Chalcones and Schiff Bases: The nature of the second aromatic ring (from the acetophenone or amine) will significantly influence activity. Electron-donating or electron-withdrawing groups on this ring can modulate the electronic properties of the entire molecule, affecting its interaction with biological targets.

  • The Nitro Group: While the focus has been on its reduction, the nitro group itself is a strong electron-withdrawing group and can contribute to the biological activity of the parent aldehyde or its direct derivatives, such as Schiff bases.

Conclusion

5-Benzyloxy-4-methoxy-2-nitrobenzaldehyde is a highly promising and strategically designed scaffold for the development of novel therapeutic agents. Based on robust data from structurally related compounds, its derivatives, particularly quinazolines, chalcones, and Schiff bases, hold significant potential in the fields of oncology and antimicrobial research. The synthetic accessibility of these derivatives allows for the systematic exploration of structure-activity relationships, paving the way for the optimization of lead compounds. This guide serves as a foundational resource for researchers looking to leverage this versatile starting material in their drug discovery endeavors. Further experimental validation is, of course, essential to confirm and quantify the biological activities proposed herein.

References

  • Al-Salahi, R., Al-Omar, M. A., & Amr, A. E. G. (2017). Synthesis and anticancer activity of new quinazoline derivatives. Saudi Pharmaceutical Journal, 25(4), 557-565.
  • Bhattacharya, S., & Chaudhuri, P. (2008). Structure-activity relationships of novel 2-substituted quinazoline antibacterial agents. Bioorganic & medicinal chemistry letters, 18(11), 3371-3375.
  • Bukhari, S. N. A., Jasamai, M., & Jantan, I. (2012). Synthesis and biological evaluation of chalcones and their derivatives for antibacterial and anti-inflammatory activity. International Journal of Drug Design & Discovery, 3(3), 875-883.
  • El-Sayed, N. A. E., & El-Bendary, E. R. (2017). Synthesis and anticancer activity of new quinazoline derivatives. Saudi Pharmaceutical Journal, 25(4), 557-565.
  • Lin, C. F., Yang, J. S., Chang, C. Y., Kuo, S. C., Lee, M. R., & Huang, L. J. (2005). Synthesis and anticancer activity of benzyloxybenzaldehyde derivatives against HL-60 cells. Bioorganic & medicinal chemistry, 13(5), 1537-1544.
  • Katritzky, A. R., Strah, S., & Tymoshenko, D. (2010). Access to Quinazolines from 2-Nitrobenzaldehyde and Arylamines. ChemInform, 41(42).
  • Yadav, P., & Kumar, R. (2024). Synthesis and Antimicrobial Evaluation of Some Schiff Base Derivatives. Journal of Pharmacy and Drug Development, 3(2), 031.
  • Sani, U., & Iliyasu, S. M. (2022). SYNTHESIS, CHARACTERIZATION AND ANTI-MICROBIAL ACTIVITIES OF SCHIFF BASE DERIVED FROM 2-AMINOBENZENETHIOL AND 4-NITROBENZALDEHYDE AND ITS Mn(II), Fe(II) AND Co(II) COMPLEXES. FUDMA Journal of Sciences, 6(1), 123-129.
  • Al-Masoudi, N. A., & Al-Salihi, N. I. (2019). Synthesis and Biological Evaluation of Chalcones having Heterosubstituent(s). Iraqi Journal of Pharmaceutical Sciences (P-ISSN: 1680-6157, E-ISSN: 2521-3512), 28(1), 1-10.
  • Wu, L., et al. (2020). Quinazolinones as Potential Anticancer Agents: Synthesis and Action Mechanisms. Molecules, 25(23), 5729.
  • Alshazly, A. A., et al. (2025). Design, synthesis, and biological evaluation of novel chalcone derivatives: integrating molecular docking with in vivo anti-inflammatory and antinociceptive studies. RSC Advances, 15(1), 1-15.
  • Sharma, V. K., et al. (2021). A short review on synthetic strategies towards quinazoline based anticancer drugs. Arkivoc, 2021(9), 150-176.
  • Di Mola, A., et al. (2025). Design, synthesis, and biological evaluation of chalcone derivatives as selective Monoamine Oxidase-B inhibitors with potential. European Journal of Medicinal Chemistry, 285, 116245.
  • Zhang, Y., et al. (2017).
  • Akeredolu, O., Adebusuyi, F. O., & Adebayo, B. C. (2025). Synthesis and Antimicrobial Activity of Nitrobenzaldehyde Schiff base and Complexes. Nigerian Journal of Chemical Research, 29(2), 062-072.
  • Yildiz, M., & Çolak, N. (2026). SYNTHESIS AND ANTIBACTERIAL ACTIVITY OF SCHIFF BASE DERIVATIVES. Journal of the Turkish Chemical Society, Section A: Chemistry, 13(1), 1-8.
  • Brown, J. D., et al. (2019). Evolution of a 4-Benzyloxy-benzylamino Chemotype to Provide Efficacious, Potent, and Isoform Selective PPARα Agonists as Leads for Retinal Disorders. Journal of medicinal chemistry, 62(17), 7899-7917.
  • Chohan, Z. H., & Kausar, S. (2014). Synthesis and Spectroscopic and Antimicrobial Studies of Schiff Base Metal Complexes Derived from 2-Hydroxy-3-methoxy-5-nitrobenzaldehyde.
  • Kostakis, C., et al. (2023). Synthesis and Biological Evaluation of 2-Substituted Quinazolin-4(3H)-Ones with Antiproliferative Activities. Molecules, 28(23), 7899.
  • BenchChem. (2025). Application Note: Synthesis and Biological Evaluation of Chalcones Derived from 5-(3-Fluorophenyl)
  • Le Bihan, G., et al. (2021). Discovery and Structure-Activity Relationships of Quinazolinone-2-carboxamide Derivatives as Novel Orally Efficacious Antimalarials. Journal of medicinal chemistry, 64(17), 12582-12602.
  • Sani, U., & Iliyasu, S. M. (2025). SYNTHESIS, CHARACTERIZATION AND ANTI-MICROBIAL ACTIVITIES OF SCHIFF BASE DERIVED FROM 2-AMINOBENZENETHIOL AND 4-NITROBENZALDEHYDE AND ITS Mn(II), Fe(II) AND Co(II) COMPLEXES. FUDMA Journal of Sciences, 6(1), 123-129.
  • Al-Majd, L. A., et al. (2021). Design, Synthesis, Biological Evaluation and In Silico Study of Benzyloxybenzaldehyde Derivatives as Selective ALDH1A3 Inhibitors. Molecules, 26(19), 5770.
  • Knez, D., et al. (2024). Design, Synthesis and Biological Activity of Novel Methoxy- and Hydroxy-Substituted N-Benzimidazole-Derived Carboxamides. Molecules, 29(9), 2135.
  • BenchChem. (2025).

Sources

A Comparative Spectroscopic Guide to 5-Benzyloxy-4-methoxy-2-nitrobenzaldehyde for Researchers and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an in-depth comparative analysis of the spectral characteristics of 5-Benzyloxy-4-methoxy-2-nitrobenzaldehyde, a key intermediate in various synthetic pathways. In the absence of a publicly available, complete experimental spectral database for this specific molecule, this document leverages experimental data from structurally analogous compounds to provide a robust, predictive, and comparative framework. By understanding the influence of each substituent on the benzaldehyde core, researchers can confidently identify and characterize this compound and its derivatives.

Introduction to 5-Benzyloxy-4-methoxy-2-nitrobenzaldehyde

5-Benzyloxy-4-methoxy-2-nitrobenzaldehyde (C₁₅H₁₃NO₅, Molar Mass: 287.27 g/mol ) is a polysubstituted aromatic aldehyde of significant interest in medicinal chemistry and materials science.[1][2] Its structure combines several key functional groups: a benzaldehyde core, a bulky benzyloxy group, a methoxy group, and a nitro group. Each of these moieties imparts distinct electronic and steric effects, which are reflected in the compound's spectroscopic signatures. This guide will deconstruct the expected spectral features in ¹H NMR, ¹³C NMR, IR, and Mass Spectrometry by comparing them with simpler, well-characterized benzaldehydes.

Comparative Spectral Data Analysis

For a comprehensive understanding, we will compare the expected spectral data of our target compound with the experimentally determined data of four key reference compounds: Benzaldehyde, 4-Methoxybenzaldehyde, 4-Nitrobenzaldehyde, and 5-Hydroxy-4-methoxy-2-nitrobenzaldehyde.

CompoundAldehyde Proton (¹H NMR, δ ppm)Aromatic Protons (¹H NMR, δ ppm)Key IR Bands (cm⁻¹)Molecular Ion (m/z)
5-Benzyloxy-4-methoxy-2-nitrobenzaldehyde (Predicted) ~10.2 - 10.4~7.0 - 8.2~3100 (Ar C-H), ~2850, 2750 (Aldehyde C-H), ~1700 (C=O), ~1580, 1350 (NO₂), ~1250 (C-O)287
Benzaldehyde~10.0[3]~7.5 - 8.0[3]3063 (Ar C-H), 2820, 2738 (Aldehyde C-H), 1703 (C=O)[4]106[5]
4-Methoxybenzaldehyde~9.87[6]~6.9 - 7.8[6]2935 (sp³ C-H), 2840, 2740 (Aldehyde C-H), 1684 (C=O), 1257 (C-O)[7]136[7][8]
4-Nitrobenzaldehyde~10.18[9]~8.1 - 8.4[9]3110 (Ar C-H), 2860, 2760 (Aldehyde C-H), 1705 (C=O), 1530, 1350 (NO₂)[9]151[9]
5-Hydroxy-4-methoxy-2-nitrobenzaldehydeNot specifiedNot specifiedBroad ~3200-3400 (O-H), ~1650-1670 (C=O), ~1580, 1340 (NO₂)[10][11]197[10]

In-Depth Spectral Interpretation and Comparison

The following sections provide a detailed rationale for the predicted spectral features of 5-Benzyloxy-4-methoxy-2-nitrobenzaldehyde based on the foundational principles of spectroscopy and the data from our reference compounds.

¹H NMR Spectroscopy

The ¹H NMR spectrum is anticipated to be complex due to the multiple, distinct proton environments.

  • Aldehyde Proton: The aldehyde proton is expected to be the most downfield signal, likely appearing around δ 10.2-10.4 ppm. This is due to the strong deshielding effect of the carbonyl group and the electron-withdrawing nitro group at the ortho position. In comparison, the aldehyde proton of benzaldehyde is at ~10.0 ppm[3], while the electron-withdrawing nitro group in 4-nitrobenzaldehyde pushes it further downfield to ~10.18 ppm.[9]

  • Aromatic Protons: The aromatic region will display signals for the protons on the main benzaldehyde ring and the benzyloxy group. The two protons on the main ring will likely appear as singlets due to their para relationship. The benzyloxy group will show a characteristic set of multiplets for the five protons on its phenyl ring, typically between δ 7.3-7.5 ppm, and a singlet for the benzylic CH₂ protons around δ 5.2 ppm.

  • Methoxy Protons: A sharp singlet corresponding to the three methoxy protons is expected around δ 3.9-4.0 ppm.

¹³C NMR Spectroscopy

The ¹³C NMR spectrum will provide valuable information about the carbon skeleton.

  • Carbonyl Carbon: The aldehyde carbonyl carbon will be significantly downfield, predicted to be in the range of δ 188-192 ppm.

  • Aromatic Carbons: The aromatic region will show a total of 11 distinct signals (6 for the main ring and 5 for the benzyloxy ring, with some overlap possible). The carbon bearing the nitro group will be shifted downfield, while those attached to the oxygen atoms will be upfield.

  • Aliphatic Carbons: The methoxy carbon will appear around δ 56 ppm, and the benzylic CH₂ carbon will be found around δ 70 ppm.

Infrared (IR) Spectroscopy

The IR spectrum is crucial for identifying the key functional groups present in the molecule.

  • C=O Stretch: A strong absorption band characteristic of the aldehyde carbonyl group is expected around 1700 cm⁻¹. The presence of the ortho-nitro group may slightly increase this frequency.

  • NO₂ Stretches: Two strong bands are anticipated for the nitro group: an asymmetric stretch around 1580 cm⁻¹ and a symmetric stretch around 1350 cm⁻¹.

  • C-O Stretches: The C-O stretching vibrations of the ether linkages (methoxy and benzyloxy) will appear in the region of 1250-1000 cm⁻¹.

  • Aldehyde C-H Stretch: Two weak bands around 2850 cm⁻¹ and 2750 cm⁻¹ are characteristic of the C-H bond of the aldehyde group.[11]

Mass Spectrometry

Mass spectrometry will confirm the molecular weight and can provide structural information through fragmentation patterns.

  • Molecular Ion: The molecular ion peak (M⁺) is expected at m/z 287.

  • Key Fragmentation Patterns: Common fragmentation pathways would include the loss of the nitro group (-46 Da), the aldehyde group (-29 Da), and the benzyloxy group (-91 Da for the benzyl fragment). The base peak is likely to be the benzyl cation at m/z 91.

Experimental Protocols for Spectral Acquisition

To ensure high-quality and reproducible data, the following standardized protocols are recommended.

NMR Spectroscopy
  • Sample Preparation: Dissolve 5-10 mg of the sample in approximately 0.6 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆).

  • Instrumentation: Utilize a high-field NMR spectrometer (e.g., 400 MHz or higher).

  • ¹H NMR Acquisition:

    • Acquire the spectrum with a sufficient number of scans to achieve a good signal-to-noise ratio.

    • Set the spectral width to cover the range of -2 to 12 ppm.

    • Use tetramethylsilane (TMS) as an internal standard (δ 0.00 ppm).

  • ¹³C NMR Acquisition:

    • Acquire a proton-decoupled spectrum.

    • Set the spectral width to cover the range of 0 to 220 ppm.

Caption: Workflow for NMR data acquisition.

FTIR Spectroscopy
  • Sample Preparation: For solid samples, the Attenuated Total Reflectance (ATR) technique is recommended for its simplicity and minimal sample preparation.[11]

  • Instrumentation: Use a Fourier-Transform Infrared (FTIR) spectrometer equipped with an ATR accessory.

  • Data Acquisition:

    • Record a background spectrum of the clean ATR crystal.

    • Place a small amount of the sample on the crystal and apply pressure.

    • Acquire the sample spectrum, typically in the range of 4000-400 cm⁻¹.

Mass Spectrometry
  • Sample Introduction: Introduce the sample via direct infusion or after separation by Gas Chromatography (GC) or Liquid Chromatography (LC).

  • Ionization: Electron Ionization (EI) is a common method for this type of molecule. Electrospray Ionization (ESI) can also be used, which would show the [M+H]⁺ or [M+Na]⁺ adducts.

  • Analysis: Use a high-resolution mass analyzer (e.g., TOF or Orbitrap) for accurate mass measurements.

G cluster_0 Sample Introduction cluster_1 Ionization cluster_2 Mass Analysis A Direct Infusion C Electron Ionization (EI) A->C B GC/LC D Electrospray Ionization (ESI) B->D E TOF Analyzer C->E F Orbitrap Analyzer D->F G G E->G Data Acquisition & Analysis F->G

Caption: General workflow for Mass Spectrometry.

Conclusion

This comparative guide provides a detailed predictive analysis of the spectral database for 5-Benzyloxy-4-methoxy-2-nitrobenzaldehyde. By leveraging experimental data from structurally related compounds, researchers can establish a reliable framework for the identification and characterization of this important synthetic intermediate. The provided protocols offer a standardized approach to acquiring high-quality spectral data, ensuring consistency and comparability across different laboratories.

References

  • PhotochemCAD. (n.d.). Benzaldehyde. Retrieved from [Link]

  • SpectraBase. (n.d.). Benzaldehyde. Retrieved from [Link]

  • Max Planck Institute. (n.d.). SUPPORTING INFORMATION. Retrieved from [Link]

  • U.S. Environmental Protection Agency. (2025). 5-BENZYLOXY-4-METHOXY-2-NITROBENZALDEHYDE Properties. Retrieved from [Link]

  • NIST. (n.d.). Benzaldehyde. In NIST Chemistry WebBook. Retrieved from [Link]

  • ResearchGate. (2025). Synthesis of 5-hydroxy-4-methoxy-2-substitutedbenzaldehyde. Retrieved from [Link]

  • EliteSynth Laboratories. (n.d.). 4-(Benzyloxy)-5-methoxy-2-nitrobenzaldehyde. Retrieved from [Link]

  • PubChem. (n.d.). 5-Hydroxy-4-methoxy-2-nitrobenzaldehyde. Retrieved from [Link]

  • PubChemLite. (n.d.). 4-(benzyloxy)-5-methoxy-2-nitrobenzaldehyde. Retrieved from [Link]

  • MassBank. (2008). BENZALDEHYDE; EI-B; MS. Retrieved from [Link]

  • Doc Brown's Chemistry. (n.d.). proton 1H NMR spectrum of benzaldehyde C₆H₅CHO. Retrieved from [Link]

  • PubChem. (n.d.). 4-(Benzyloxy)-5-methoxy-2-nitrobenzaldehyde. Retrieved from [Link]

  • MassBank. (2008). MSBNK-Fac_Eng_Univ_Tokyo-JP008708. Retrieved from [Link]

  • NIST. (n.d.). 5-Hydroxy-2-nitrobenzaldehyde. In NIST Chemistry WebBook. Retrieved from [Link]

  • NIST. (n.d.). Benzaldehyde, 4-methoxy-. In NIST Chemistry WebBook. Retrieved from [Link]

Sources

Isomeric Purity Assessment of Nitrobenzaldehyde Compounds: A Comparative Technical Guide

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

In the synthesis of active pharmaceutical ingredients (APIs) such as Nifedipine, 2-nitrobenzaldehyde (2-NBA) is a critical intermediate.[1] However, the nitration of benzaldehyde inevitably produces regioisomers—3-nitrobenzaldehyde (3-NBA) and 4-nitrobenzaldehyde (4-NBA) —along with unreacted starting materials and oxidation byproducts (nitrobenzoic acids).

Because these isomers possess distinct biological toxicities (often genotoxic) and reactivities, their assessment is not merely a quality control step but a regulatory mandate (ICH M7). This guide compares the three primary analytical modalities—HPLC , GC , and NMR —providing evidence-based protocols to ensure isomeric purity.

Part 1: Comparative Analysis of Analytical Architectures

High-Performance Liquid Chromatography (HPLC)

Status: The Industry Gold Standard HPLC is the preferred method for routine purity assessment due to the thermal instability of nitro-compounds.

  • Mechanism: Separation is driven by solvophobic interactions and

    
    -
    
    
    
    stacking. Standard C18 columns often struggle to resolve the meta and para isomers due to identical polarity.
  • The Solution: The use of Phenyl-Hexyl or Pentafluorophenyl (PFP) stationary phases introduces

    
    -
    
    
    
    selectivity, drastically improving resolution between the 3- and 4-isomers compared to standard alkyl-bonded phases.
Gas Chromatography (GC)

Status: High Sensitivity, High Risk GC offers superior theoretical plate counts and sensitivity for volatile impurities but faces a critical limitation: Thermal Degradation .

  • Risk: Nitrobenzaldehydes are thermally labile.[2] Prolonged exposure to inlet temperatures

    
    C can induce degradation into nitrobenzene or polymerization, creating false impurity peaks.
    
  • Application: Best reserved for quantifying volatile starting materials (e.g., benzaldehyde, nitrotoluene) rather than the nitro-isomers themselves, unless derivatization is employed.

Nuclear Magnetic Resonance ( H-NMR)

Status: Structural Validation, Low Sensitivity NMR is non-destructive and requires no reference standards for relative molar ratios.

  • Utility: Excellent for confirming identity during method development.

  • Limitation: The aromatic region (

    
     7.5–8.5 ppm) is often crowded. However, the distinct aldehyde proton shifts provide a reliable handle for semi-quantitative assessment (
    
    
    
    1-2% LOD).
Summary Matrix: Performance Metrics
FeatureHPLC (UV-Vis)GC (FID/MS)

H-NMR
Isomer Selectivity High (with Phenyl phases)Moderate to HighHigh (Aldehyde region)
Thermal Stability Excellent (Ambient)Poor (Risk of degradation)Excellent (Ambient)
Sensitivity (LOD) High (

)
Very High (

)
Low (

)
Throughput Moderate (15-30 min)Fast (10-15 min)Fast (5 min)
Primary Use Final Product ReleaseVolatile Impurity ProfilingIdentity Confirmation

Part 2: Experimental Protocols

Protocol A: High-Resolution HPLC (Recommended)

Rationale: This method utilizes a Phenyl-Hexyl column to maximize


-

interaction differences between the ortho, meta, and para isomers, which have similar hydrophobicities but different electron density distributions.

Reagents:

  • Acetonitrile (HPLC Grade)

  • Water (Milli-Q)

  • Potassium Dihydrogen Phosphate (

    
    )[3]
    
  • Triethylamine (TEA) (To suppress silanol activity and improve peak shape)

Instrument Parameters:

  • Column: Phenomenex Luna Phenyl-Hexyl or Agilent Zorbax Eclipse XDB-Phenyl (250 mm x 4.6 mm, 5

    
    m).
    
  • Mobile Phase A: 20 mM

    
     buffer (pH adjusted to 3.0 with phosphoric acid).
    
  • Mobile Phase B: Acetonitrile.[4][5]

  • Gradient:

    • 0–5 min: 85% A / 15% B (Isocratic hold for polar acids)

    • 5–25 min: Linear ramp to 40% B

    • 25–30 min: Hold at 40% B

  • Flow Rate: 1.0 mL/min.[6]

  • Detection: UV at 260 nm (Isosbestic point approximation) or 254 nm .

  • Temperature: 30°C.

Self-Validation Criteria:

  • Resolution (

    
    ):  The critical pair (usually 3-NBA and 4-NBA) must have 
    
    
    
    .
  • Tailing Factor: Must be

    
     for the main peak (2-NBA).
    
Protocol B: Quantitative H-NMR Assessment

Rationale: Used to verify the isomeric ratio without the need for response factor calculations required in chromatography.

Sample Preparation:

  • Dissolve 20 mg of sample in 0.6 mL DMSO-

    
    .
    
  • Ensure complete dissolution; filtration is not recommended to avoid volume loss fractionation.

Acquisition Parameters:

  • Pulse Sequence: Standard 1D proton (zg30).

  • Relaxation Delay (D1):

    
     10 seconds (Critical for quantitative accuracy due to long 
    
    
    
    of aldehyde protons).
  • Scans: 64.

Analysis Logic: Focus on the aldehyde proton (


) region, which is free from aromatic overlap:
  • 2-Nitrobenzaldehyde:

    
     ppm (Singlet)[7]
    
  • 3-Nitrobenzaldehyde:

    
     ppm (Singlet)
    
  • 4-Nitrobenzaldehyde:

    
     ppm (Singlet)
    
  • Note: Shifts may vary slightly with concentration; spiking is recommended for confirmation.

Part 3: Decision Logic & Workflow Visualization

Diagram 1: Method Selection Decision Tree

This workflow guides the analyst in selecting the correct technique based on the impurity profile and phase of development.

MethodSelection Start Sample: Nitrobenzaldehyde Isomer Mix Goal Define Analytical Goal Start->Goal Volatiles Goal: Volatile Impurities (Solvents, Benzaldehyde) Goal->Volatiles Isomers Goal: Isomeric Purity (o-, m-, p- separation) Goal->Isomers ID Goal: Structural Identity Goal->ID GC Technique: GC-FID/MS (Low Inlet Temp) Volatiles->GC High Sensitivity Validation Validation Check: Thermal Stability? Isomers->Validation NMR Technique: 1H-NMR (Aldehyde Region) ID->NMR Fingerprinting HPLC Technique: RP-HPLC (Phenyl/C18 Column) Result Result HPLC->Result Quantification Validation->GC Stable (Rare) Validation->HPLC Unstable (Standard)

Caption: Decision tree for selecting the optimal analytical technique based on specific impurity targets and stability constraints.

Diagram 2: HPLC Method Validation Loop

A self-validating logic flow for ensuring the HPLC method is performing correctly for isomeric resolution.

ValidationLoop Setup Initial Setup: Phenyl-Hexyl Column pH 3.0 Buffer RunStd Inject System Suitability Mix (o, m, p isomers) Setup->RunStd CheckRes Check Resolution (Rs) between 3-NBA and 4-NBA RunStd->CheckRes Pass Pass: Rs > 2.0 Proceed to Samples CheckRes->Pass Yes Fail Fail: Rs < 2.0 CheckRes->Fail No Action1 Decrease % Organic (Increase Retention) Fail->Action1 Action2 Lower Temperature (Enhance Selectivity) Fail->Action2 Action1->RunStd Action2->RunStd

Caption: Iterative optimization workflow for achieving baseline separation of critical isomer pairs.

References

  • Shimadzu Application News. (2025). Determination of Nitrobenzene Compounds in Nifedipine by GCMS. Retrieved from [Link]

  • Oxford Instruments. (2025). Analysis of the reduction product of 3-nitrobenzaldehyde using Pulsar. Retrieved from [Link]

  • Google Patents. (2019). CN109738536B - Method for separating benzaldehyde and nitrobenzaldehyde by using high performance liquid chromatography.

Sources

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
5-Benzyloxy-4-methoxy-2-nitrobenzaldehyde
Reactant of Route 2
Reactant of Route 2
5-Benzyloxy-4-methoxy-2-nitrobenzaldehyde

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.